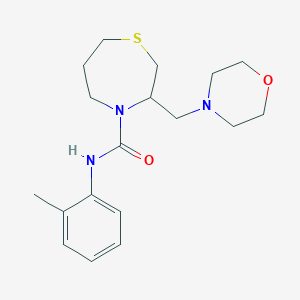

3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S/c1-15-5-2-3-6-17(15)19-18(22)21-7-4-12-24-14-16(21)13-20-8-10-23-11-9-20/h2-3,5-6,16H,4,7-14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWLKZHERBEZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCCSCC2CN3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazepane ring followed by the introduction of the morpholinomethyl and o-tolyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.

Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholinomethyl group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares the compound with structurally related analogs from the provided evidence:

Key Observations:

Core Structure Differences: The main compound’s 1,4-thiazepane core is non-aromatic and flexible, contrasting with the quinoline core of analogs in , which is planar and aromatic. This difference likely impacts binding to targets requiring conformational adaptability vs. rigid interactions .

Substituent Effects: Morpholinomethyl vs. Thiophene: Morpholinomethyl groups (present in the main compound and analogs) improve aqueous solubility due to the oxygen-rich morpholine ring. Thiophene () increases hydrophobicity and may enhance membrane permeability .

Molecular Weight and Bioavailability: The main compound (362.47 g/mol) falls within the acceptable range for oral bioavailability, similar to quinoline-based analogs (e.g., 358.43–384.47 g/mol). However, the thiazepane core may reduce metabolic stability compared to quinoline derivatives .

Biological Activity

3-(Morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide is a thiazepane derivative notable for its complex structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique functional groups, which may impart various pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is . It features a morpholinomethyl group and a carboxamide moiety attached to a thiazepane ring. The presence of these groups suggests potential interactions with biological targets, making it a candidate for further pharmacological investigation.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazepane derivatives. One common route includes the reaction of o-tolylamine with a morpholinomethyl-substituted thiazepane under basic conditions (e.g., sodium hydroxide) to yield the desired product. The purification process often employs recrystallization or chromatography techniques to ensure high purity levels.

Antimicrobial Properties

Research indicates that thiazepane derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Preliminary studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell metabolism. For example, it has been reported that thiazepanes can act as inhibitors of acetylcholinesterase (AChE), which is implicated in certain cancer pathways . The compound's ability to modulate enzyme activity could lead to reduced tumor growth and improved outcomes in cancer therapies.

The proposed mechanism involves binding to specific receptors or enzymes, altering their activity. For instance, molecular docking studies have suggested that this compound can effectively interact with AChE, leading to inhibition of enzyme activity and subsequent biological effects . This interaction may also trigger apoptotic pathways in cancer cells.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that similar thiazepane derivatives exhibit potent inhibitory effects on AChE with IC50 values in the low micromolar range. These findings support the hypothesis that this compound could serve as a lead compound for further development as an AChE inhibitor.

- Cell Line Experiments : Experiments conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds structurally related to this compound can significantly reduce cell viability in a concentration-dependent manner.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other thiazepane derivatives is essential:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | TBD | AChE Inhibition |

| N-benzyl-3-nitroaniline | Antimicrobial | 15 | Cell wall synthesis disruption |

| N-benzyl-3-pyrrolidone | Anticancer | 12 | Metabolic pathway interference |

Q & A

Basic: What are the recommended synthetic pathways for 3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the 1,4-thiazepane ring followed by functionalization with morpholinomethyl and o-tolylcarboxamide groups. Key steps include:

- Ring Closure: Use of cyclization agents (e.g., thiourea derivatives) under reflux conditions in aprotic solvents like DMF or THF.

- Morpholine Incorporation: Nucleophilic substitution or Mannich-type reactions to introduce the morpholinomethyl group, requiring precise pH control (pH 7–9) and temperature (60–80°C) to avoid side reactions.

- Carboxamide Coupling: Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazepane intermediate and o-toluidine.

Optimization: Apply Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading) and identify optimal conditions. For example, a central composite design (CCD) can minimize trial runs while maximizing yield and purity .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm regiochemistry of the thiazepane ring and substituent positions. H-H COSY and HSQC can resolve overlapping signals in the morpholine and o-tolyl groups.

- High-Resolution Mass Spectrometry (HRMS): ESI-MS in positive ion mode to verify molecular weight (e.g., expected [M+H]+ ion).

- HPLC-PDA: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% by area normalization).

- X-ray Crystallography: For absolute configuration determination, if single crystals are obtainable via slow evaporation in ethanol/water mixtures.

Validation: Cross-validate results with orthogonal methods (e.g., IR for functional groups) and use DoE to optimize chromatographic conditions .

Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the biological relevance of the morpholinomethyl and thiazepane moieties?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modifications to the morpholine (e.g., replacing with piperazine) or thiazepane ring (e.g., saturation or size variation).

- In Vitro Assays: Test analogs against target enzymes or receptors (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays.

- Computational Modeling: Perform docking studies (AutoDock Vina, Schrödinger) to map interactions between the morpholinomethyl group and active-site residues.

- Mutagenesis: If targeting a known protein, use site-directed mutagenesis to validate key binding residues identified in silico.

Data Integration: Use multivariate analysis to correlate structural features (e.g., LogP, polar surface area) with activity, ensuring statistical rigor via ANOVA .

Advanced: How should researchers address contradictory data in pharmacological studies (e.g., conflicting IC50 values across assays)?

Methodological Answer:

- Assay Replication: Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays) to rule out technical variability.

- Meta-Analysis: Pool data from multiple labs using random-effects models to assess heterogeneity. Tools like RevMan or R’s metafor package can quantify bias.

- Orthogonal Assays: Confirm activity with alternative methods (e.g., cell-based vs. biochemical assays) to identify context-dependent effects.

- Probe Interference Testing: Evaluate compound stability (HPLC-MS) and assay interference (e.g., fluorescence quenching) .

Advanced: What strategies are recommended for studying the compound’s pharmacokinetics (PK) and metabolic stability?

Methodological Answer:

- In Vitro ADME:

- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.

- CYP Inhibition: Screen for CYP3A4/2D6 inhibition using fluorogenic substrates.

- In Vivo PK: Administer intravenously/orally to rodents, collect plasma at timed intervals, and calculate AUC, , and bioavailability.

- Metabolite ID: Use high-resolution tandem MS (e.g., Q-TOF) to detect phase I/II metabolites. Isotope Labeling (e.g., C) can track biotransformation pathways .

Advanced: How can researchers resolve discrepancies in toxicity profiles between in vitro and in vivo models?

Methodological Answer:

- Mechanistic Toxicology: Perform transcriptomics (RNA-seq) on exposed cell lines to identify pathways (e.g., oxidative stress) not captured in animal models.

- Interspecies Scaling: Adjust in vivo dosages using allometric scaling (body surface area) to reconcile with in vitro IC50 values.

- Organ-on-a-Chip Models: Use 3D liver or kidney models to mimic human tissue responses and bridge the in vitro-in vivo gap.

- Computational Toxicology: Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and cross-validate with experimental data .

Advanced: What computational methods are suitable for elucidating the compound’s mechanism of action at the atomic level?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor binding using AMBER or GROMACS with explicit solvent models (TIP3P water).

- Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs to guide SAR.

- Quantum Mechanics/Molecular Mechanics (QM/MM): Model electron transfer processes (e.g., covalent inhibition) at reaction interfaces.

- Machine Learning: Train neural networks on existing bioactivity data to predict novel targets .

Advanced: How can experimental design improve yield in large-scale synthesis of this heterocyclic compound?

Methodological Answer:

- DoE for Process Optimization: Use fractional factorial designs to screen parameters (catalyst type, solvent ratio) and response surface methodology (RSM) to maximize yield.

- Continuous Flow Chemistry: Implement tubular reactors for exothermic steps (e.g., ring closure) to enhance heat transfer and reduce side products.

- In-Line Analytics: Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: What methodologies validate the compound’s interaction with proposed biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (, ) and affinity () in real time.

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by monitoring protein thermal stability shifts in cell lysates.

- CRISPR-Cas9 Knockout: Generate target-deficient cell lines and assess loss of compound activity.

- Cryo-EM/X-ray Crystallography: Resolve ligand-target co-structures to visualize binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.